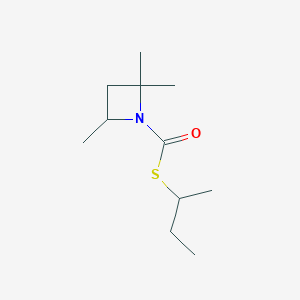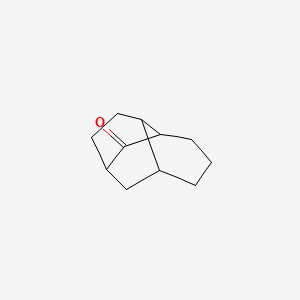
2,3,6-Trimethoxyphenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-Trimethoxyphenanthrene is a phenanthrene derivative characterized by the presence of three methoxy groups attached to the phenanthrene backbone. Phenanthrenes are polycyclic aromatic hydrocarbons that occur naturally in various plants, particularly in the Orchidaceae family . These compounds are known for their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethoxyphenanthrene can be achieved through various synthetic routes. One common method involves the cyclization of stilbene derivatives under UV irradiation to form dihydrophenanthrenes, which can then be further functionalized to introduce methoxy groups . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes that include the preparation of intermediate compounds, followed by cyclization and functionalization steps. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
2,3,6-Trimethoxyphenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups or convert methoxy groups to hydroxyl groups.
Reduction: Reduction reactions can convert phenanthrene derivatives to dihydrophenanthrenes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenanthrene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated phenanthrene derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the phenanthrene ring .
科学的研究の応用
2,3,6-Trimethoxyphenanthrene has several scientific research applications, including:
作用機序
The mechanism of action of 2,3,6-Trimethoxyphenanthrene involves its interaction with various molecular targets and pathways. For example, some phenanthrene derivatives have been shown to inhibit the activity of enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer progression . The compound’s ability to modulate signaling pathways, such as the nuclear factor kappa-B (NF-κB) pathway, contributes to its biological effects .
類似化合物との比較
Similar Compounds
Similar compounds to 2,3,6-Trimethoxyphenanthrene include:
- 2,7-Dihydroxy-3,4,8-trimethoxyphenanthrene
- 3,7-Dihydroxy-2,4,8-trimethoxyphenanthrene (confusarin)
- 2,7-Dihydroxy-3,4-dimethoxyphenanthrene (nudol)
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at positions 2, 3, and 6 can affect the compound’s electronic properties and its interactions with biological targets, making it distinct from other phenanthrene derivatives .
特性
CAS番号 |
56261-33-7 |
|---|---|
分子式 |
C17H16O3 |
分子量 |
268.31 g/mol |
IUPAC名 |
2,3,6-trimethoxyphenanthrene |
InChI |
InChI=1S/C17H16O3/c1-18-13-7-6-11-4-5-12-8-16(19-2)17(20-3)10-15(12)14(11)9-13/h4-10H,1-3H3 |
InChIキー |
KRHGIOVXTVCXSF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=CC3=CC(=C(C=C32)OC)OC)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


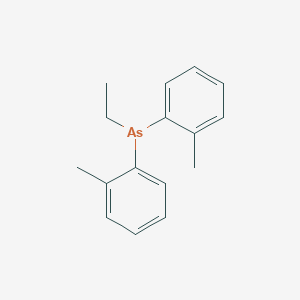

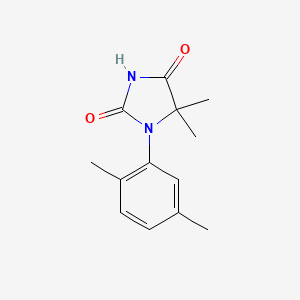
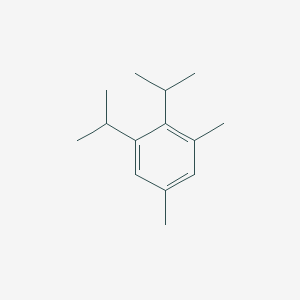
![Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate](/img/structure/B14625391.png)
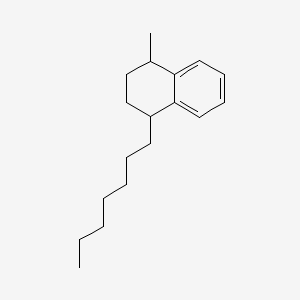

![1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane](/img/structure/B14625404.png)
![3-Methyl-10-propylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14625405.png)
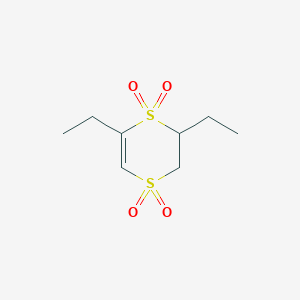
![1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14625425.png)
